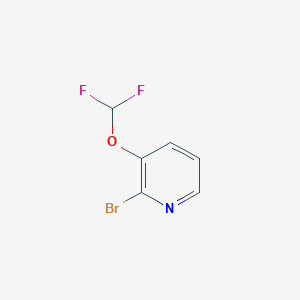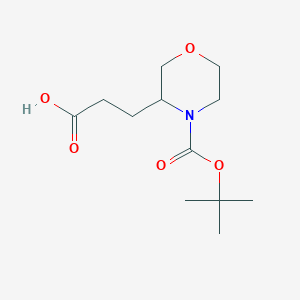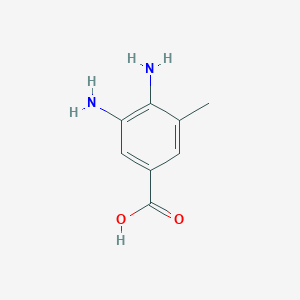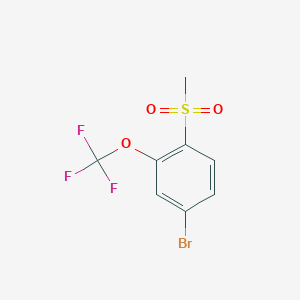
2-Bromo-3-(difluorometoxi)piridina
Descripción general
Descripción
Aplicaciones Científicas De Investigación
2-Bromo-3-(difluoromethoxy)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Análisis Bioquímico
Biochemical Properties
2-Bromo-3-(difluoromethoxy)pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as an inhibitor of the enzyme CYP1A2, which is involved in the metabolism of drugs and other xenobiotics . The interaction between 2-Bromo-3-(difluoromethoxy)pyridine and CYP1A2 is characterized by the binding of the compound to the active site of the enzyme, thereby inhibiting its activity. This inhibition can affect the metabolic pathways of various substrates processed by CYP1A2.
Cellular Effects
The effects of 2-Bromo-3-(difluoromethoxy)pyridine on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the expression of genes involved in oxidative stress response and apoptosis . By altering the activity of key signaling molecules, 2-Bromo-3-(difluoromethoxy)pyridine can induce changes in cellular metabolism, leading to either protective or detrimental effects depending on the context.
Molecular Mechanism
At the molecular level, 2-Bromo-3-(difluoromethoxy)pyridine exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, its inhibition of CYP1A2 involves direct binding to the enzyme’s active site, preventing substrate access and subsequent metabolic reactions . Additionally, 2-Bromo-3-(difluoromethoxy)pyridine can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-3-(difluoromethoxy)pyridine can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 2-Bromo-3-(difluoromethoxy)pyridine remains stable under ambient conditions but may degrade under extreme conditions such as high temperatures or strong acidic or basic environments . Long-term exposure to the compound can lead to cumulative effects on cellular processes, including sustained inhibition of enzyme activity and persistent changes in gene expression.
Dosage Effects in Animal Models
The effects of 2-Bromo-3-(difluoromethoxy)pyridine vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity. For example, high doses of 2-Bromo-3-(difluoromethoxy)pyridine have been associated with hepatotoxicity and nephrotoxicity in animal studies . These toxic effects are likely due to the compound’s ability to disrupt normal cellular processes and induce oxidative stress.
Metabolic Pathways
2-Bromo-3-(difluoromethoxy)pyridine is involved in several metabolic pathways. It interacts with enzymes such as CYP1A2, influencing the metabolism of various substrates . The compound’s impact on metabolic flux and metabolite levels can lead to alterations in the overall metabolic profile of the cell. For instance, inhibition of CYP1A2 by 2-Bromo-3-(difluoromethoxy)pyridine can result in the accumulation of unmetabolized substrates and a decrease in the production of metabolic byproducts.
Transport and Distribution
Within cells and tissues, 2-Bromo-3-(difluoromethoxy)pyridine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For example, its distribution within the liver can enhance its inhibitory effects on hepatic enzymes involved in drug metabolism.
Subcellular Localization
The subcellular localization of 2-Bromo-3-(difluoromethoxy)pyridine is crucial for its activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, its presence in the endoplasmic reticulum can enhance its interaction with enzymes involved in protein folding and metabolism. The localization of 2-Bromo-3-(difluoromethoxy)pyridine within mitochondria can also influence its effects on cellular respiration and energy production.
Métodos De Preparación
The synthesis of 2-Bromo-3-(difluoromethoxy)pyridine typically involves the bromination of 3-(difluoromethoxy)pyridine. One common method includes the reaction of 3-(difluoromethoxy)pyridine with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst . The reaction is usually carried out under inert conditions to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
2-Bromo-3-(difluoromethoxy)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation reactions to form corresponding pyridine N-oxides.
Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds with various aryl or alkyl groups.
Mecanismo De Acción
The mechanism of action of 2-Bromo-3-(difluoromethoxy)pyridine involves its interaction with molecular targets through its bromine and difluoromethoxy groups. These functional groups can participate in various chemical reactions, leading to the formation of new compounds with desired properties. The molecular pathways involved depend on the specific application and the nature of the target molecules .
Comparación Con Compuestos Similares
2-Bromo-3-(difluoromethoxy)pyridine can be compared with other similar compounds such as:
2-Bromo-3-(trifluoromethoxy)pyridine: This compound has a trifluoromethoxy group instead of a difluoromethoxy group, which can lead to different reactivity and applications.
2-Bromo-3-(methoxy)pyridine: The presence of a methoxy group instead of a difluoromethoxy group can significantly alter the compound’s chemical properties and reactivity.
2-Bromo-3-(chloromethoxy)pyridine: The chloromethoxy group can introduce different electronic effects, affecting the compound’s behavior in chemical reactions.
Propiedades
IUPAC Name |
2-bromo-3-(difluoromethoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF2NO/c7-5-4(11-6(8)9)2-1-3-10-5/h1-3,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSKYTOQKHIJDNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Br)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
947249-27-6 | |
| Record name | 2-Bromo-3-(difluoromethoxy)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2-Chloroimidazo[2,1-b][1,3]thiazol-6-yl)-acetic acid hydrochloride](/img/structure/B1442265.png)







![1-[Isopropyl(methyl)amino]acetone hydrochloride](/img/structure/B1442277.png)
